Diammonium cobalt(II) sulfate hexahydrate

Description

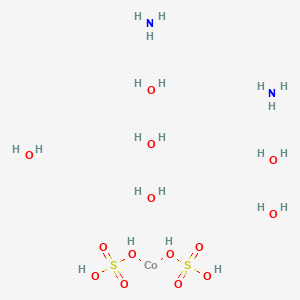

Chemical Identity: Diammonium cobalt(II) sulfate hexahydrate (CAS 13586-38-4) has the molecular formula (NH₄)₂Co(SO₄)₂·6H₂O and a molar mass of 395.23 g/mol . It crystallizes in the Tutton salt structure, characterized by octahedral Co²⁺ centers surrounded by six water molecules and sulfate ions, with ammonium cations balancing the charge .

Properties

Molecular Formula |

CoH22N2O14S2 |

|---|---|

Molecular Weight |

397.2 g/mol |

IUPAC Name |

azane;cobalt;sulfuric acid;hexahydrate |

InChI |

InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2 |

InChI Key |

MLJCYKGREUARQI-UHFFFAOYSA-N |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Basic Chemical Reaction and Principle

The synthesis of this compound involves the reaction of cobalt(II) salts with ammonium sulfate in aqueous solution, followed by crystallization of the hexahydrate form. The general reaction can be represented as:

$$

\text{CoSO}4 + (NH4)2SO4 + 6H2O \rightarrow (NH4)2Co(SO4)2 \cdot 6H2O

$$

This reaction highlights the combination of cobalt(II) sulfate and ammonium sulfate in water to yield the target compound with six molecules of water of crystallization.

Source Materials

- Cobalt(II) salts: Commonly cobalt(II) sulfate or cobalt(II) chloride.

- Ammonium sulfate: Provides the ammonium and sulfate ions.

- Water: Acts as solvent and source of hydration.

Detailed Preparation Procedure

According to a Russian patent (RU2314260C2), a robust method involves the following steps:

Step 1: Preparation of Reaction Aqueous Solution

A reaction solution is prepared by mixing cobalt(II) salt solutions (such as cobalt(II) sulfate or cobalt(II) chloride) with ammonium sulfate. The pH is adjusted if necessary by adding sulfuric acid or ammonia to maintain a pH range between 0.3 and 7.5.

Step 2: Use of Spent Solutions

The method innovatively allows the use of spent chemical solutions from cobalt electrodeposition or chemical cobalt plating processes as cobalt sources. These spent solutions may contain cobalt(II) chloride, cobalt(II) sulfate, sodium hypophosphite, boric acid, ammonium chloride, and other related species. Pre-concentration by evaporation is recommended to increase cobalt content before reaction.

Step 3: Crystallization

The reaction solution is cooled to a temperature between -5 °C and 35 °C to induce crystallization of this compound. Lower temperatures favor better crystallization and purity.

Step 4: Separation and Purification

The formed crystals are separated from the mother liquor by filtration. Washing with an appropriate solvent (e.g., ethanol or cold water) may be performed to remove impurities. The crystals are then dried under controlled conditions.

Representative Chemical Reactions

- Using cobalt(II) chloride as cobalt source:

$$

\text{CoCl}2 + (NH4)2SO4 + H2SO4 + 6H2O \rightarrow (NH4)2Co(SO4)2 \cdot 6H2O + 2HCl

$$

- Using cobalt(II) ammonium sulfamate:

$$

\text{Co(H}2\text{NSO}3)2 + 2 (NH4)2SO4 + 6H2O \rightarrow (NH4)2Co(SO4)2 \cdot 6H2O + 2H2NSO3

$$

These reactions illustrate the flexibility of starting materials and the chemical pathways to the hexahydrate product.

Process Parameters and Optimization

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Cobalt source | Cobalt(II) sulfate or chloride | Can be pure or from spent plating solutions |

| Ammonium sulfate content | Mass fraction 10–45% sulfate | Ensures sufficient sulfate ions for complex formation |

| Ammonium ion content | Mass fraction 5–15% ammonium | Provides ammonium ions for salt formation |

| pH | 0.3 to 7.5 | Adjusted using sulfuric acid or ammonia |

| Crystallization temperature | -5 °C to 35 °C | Lower temperatures favor better crystallization |

| Drying temperature | Below decomposition temperature (~120 °C) | To avoid decomposition during drying |

Purification and Drying

After crystallization, the product crystals are typically washed with ethanol or a suitable solvent to remove surface impurities and then dried under vacuum or in a desiccator to preserve the hexahydrate form without decomposition. The melting/decomposition point of the compound is approximately 120 °C, so drying temperatures are kept below this threshold to maintain integrity.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Considerations |

|---|---|---|

| Reaction solution prep | Mix cobalt(II) salt with ammonium sulfate in water | Use pure or spent cobalt solutions; adjust pH |

| pH adjustment | Add sulfuric acid or ammonia to maintain pH 0.3–7.5 | pH influences solubility and crystallization |

| Crystallization | Cool solution to -5 to 35 °C to precipitate hexahydrate crystals | Temperature controls crystal size and purity |

| Separation | Filter and wash crystals with ethanol or water | Removes impurities and mother liquor residues |

| Drying | Dry under vacuum or low heat (<120 °C) | Prevents decomposition and loss of hydration |

Research Perspectives and Industrial Relevance

- The use of spent cobalt plating solutions as raw materials is an environmentally and economically beneficial approach, reducing waste and raw material costs.

- Controlling pH and temperature is critical for obtaining high-purity this compound crystals.

- The method allows for scalability in industrial settings due to the straightforward aqueous chemistry and crystallization steps.

- The compound is valuable in catalysis, electroplating, and as a precursor for other cobalt compounds, making efficient preparation methods essential.

Chemical Reactions Analysis

Diammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) compounds under specific conditions.

Reduction: It can be reduced to cobalt metal or cobalt(II) compounds using reducing agents like hydrogen gas.

Substitution: It can undergo ligand substitution reactions where ammonia ligands are replaced by other ligands such as water or other amines.

Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diammonium cobalt(II) sulfate hexahydrate has a wide range of applications in scientific research, including:

Biology: It is used in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.

Medicine: It is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: It is used in the production of pigments, batteries, and as a catalyst in the petrochemical industry.

Mechanism of Action

The mechanism of action of diammonium cobalt(II) sulfate hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. For example, cobalt ions can replace iron in certain enzymes, affecting their catalytic properties . In industrial applications, cobalt ions act as catalysts, facilitating various chemical reactions by lowering the activation energy required .

Comparison with Similar Compounds

Physical Properties :

- Density : 1.902 g/cm³

- Solubility : Highly soluble in water (>100 g/100 mL at 20°C) but insoluble in alcohol .

- Thermal Stability : Decomposes near 120°C, releasing water and forming anhydrous cobalt sulfate .

Comparison with Similar Compounds

Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O)

Chemical Formula : NiSO₄·6H₂O

Key Differences :

- Optical Properties : Nickel sulfate crystals exhibit similar UV transparency but lack the cobalt-based suppression of parasitic bands, reducing their utility in advanced optical filters .

- Cytotoxicity : Nickel sulfate hexahydrate shows low cytotoxicity (RV90: 450–500 µM), comparable to cobalt chloride but distinct from hexachloroplatinate sensitizers .

Ammonium Nickel (II) Sulfate Hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O)

Chemical Formula : (NH₄)₂Ni(SO₄)₂·6H₂O

Key Differences :

- Metal Center : Substitution of Co²⁺ with Ni²⁺ alters magnetic properties and redox behavior. Nickel analogs are less redox-active, making them safer for certain industrial applications .

- Applications : Used in electroplating and catalysis but lacks cobalt’s optical advantages .

Ferrous Ammonium Sulfate Hexahydrate (Mohr’s Salt, (NH₄)₂Fe(SO₄)₂·6H₂O)

Chemical Formula : (NH₄)₂Fe(SO₄)₂·6H₂O

Key Differences :

- Redox Behavior : Fe²⁺ is prone to oxidation, limiting its stability in aerobic conditions. Co²⁺ in diammonium cobalt sulfate is more stable under ambient conditions .

- Applications : Mohr’s salt is a primary standard in titrations, whereas cobalt derivatives are niche in optical and electronic materials .

Diammonium Hexachloroplatinate ((NH₄)₂PtCl₆)

Chemical Formula : (NH₄)₂PtCl₆

Key Differences :

- Toxicity : Platinum compounds are highly cytotoxic (RV90: 80 µM) and potent respiratory sensitizers, unlike cobalt derivatives .

- Applications : Used in catalysis and anticancer drugs, contrasting with cobalt sulfate’s optical and reagent roles .

Research Findings and Data Tables

Structural and Thermal Properties

Optical Performance in Mixed Crystals

Biological Activity

Diammonium cobalt(II) sulfate hexahydrate (CAS Number: 13596-46-8) is a cobalt complex that has garnered attention for its biological activities, particularly in the fields of medicine and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity profiles, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : Co(NH₄)₂(SO₄)₂·6H₂O

- Molecular Weight : 395.23 g/mol

- Melting Point : Decomposes at approximately 120°C

- Solubility : Highly soluble in water, with solubility increasing with temperature .

The structure consists of cobalt ions coordinated with sulfate and ammonium ions, forming a hydrated complex that can dissociate in biological fluids.

Cobalt Bioavailability

Cobalt salts, including this compound, are known to dissociate into Co²⁺ ions upon dissolution. Studies indicate that cobalt absorption in humans can vary widely (3–97%) based on the type and dosage of the cobalt compound administered. Factors such as gender and iron deficiency can enhance cobalt absorption .

Hematological Effects

Cobalt has been linked to erythropoiesis (the production of red blood cells). Animal studies have shown that administration of cobalt salts can lead to increased hemoglobin levels and erythrocyte counts. Notably, a study indicated that the NOAEL (No Observed Adverse Effect Level) for cobalt chloride was determined to be 0.2 mg/kg body weight/day, while higher doses resulted in polycythemia and altered leukocyte function .

Acute Toxicity

Research has demonstrated varying toxicity levels associated with cobalt exposure. The acute toxicity studies noted that high doses (e.g., 122 mg/kg body weight/day) could lead to increased heart weight and degenerative heart lesions in rats . The dermal absorption of cobalt is relatively low, with minimal systemic effects observed at lower exposure levels.

Long-term Exposure Studies

Long-term studies have revealed significant cardiac effects from prolonged exposure to cobalt salts. For instance, rats exposed to cobalt sulfate heptahydrate for extended periods displayed left ventricular hypertrophy and impaired cardiac function .

Case Studies

Case Study 1: Erythropoietic Response

In a controlled study involving rats, administration of cobalt chloride hexahydrate at doses of 0.2 mg/kg bw/day resulted in increased hemoglobin content without significant adverse effects on other hematological parameters. This suggests a potential therapeutic role for cobalt in treating anemia .

Case Study 2: Cardiac Toxicity

A study examining the effects of chronic exposure to cobalt sulfate heptahydrate reported significant alterations in cardiac function after 24 weeks of treatment. The study highlighted decreased enzyme activities related to mitochondrial function, indicating potential cardiotoxicity associated with long-term cobalt exposure .

Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.